molecular formula C22H23N3O3 B2567541 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2058513-75-8

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2567541
CAS No.: 2058513-75-8
M. Wt: 377.444
InChI Key: HYGCOWNSFBHKJU-UHFFFAOYSA-N
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Description

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[321]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a quinoline derivative with a bicyclic azabicyclo[321]octane system and a pyrrolidine-2,5-dione moiety

Preparation Methods

The synthesis of 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves several key steps:

Chemical Reactions Analysis

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrrolidine moieties, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes . Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The azabicyclo[3.2.1]octane core may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Similar compounds to 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione include:

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-13-5-6-14-3-2-4-18(21(14)23-13)22(28)24-15-7-8-16(24)12-17(11-15)25-19(26)9-10-20(25)27/h2-6,15-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCOWNSFBHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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